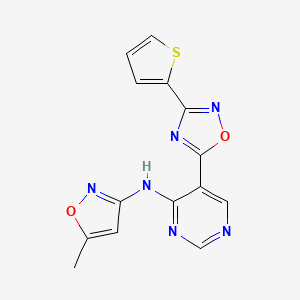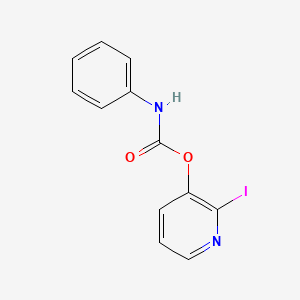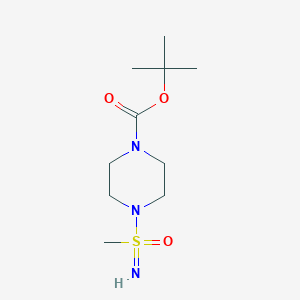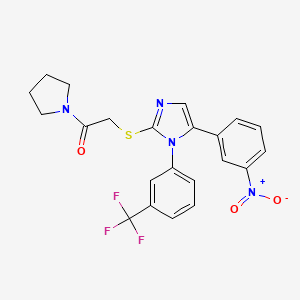![molecular formula C18H13FN4O4 B2374154 N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1203069-06-0](/img/structure/B2374154.png)
N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C18H13FN4O4 and its molecular weight is 368.324. The purity is usually 95%.
BenchChem offers high-quality N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Anticonvulsant Activities
Research into similar compounds, such as alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, highlights their anticonvulsant properties. Studies demonstrated that certain derivatives displayed significant protection against seizures in animal models, comparable to phenytoin, a commonly used anticonvulsant drug. This suggests the compound could have potential applications in the development of new anticonvulsant medications (H. Kohn et al., 1993).
Photovoltaic Efficiency Modeling and Ligand-Protein Interactions
Another study explored the spectroscopic and quantum mechanical properties of benzothiazolinone acetamide analogs. These compounds showed promising light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells (DSSCs). Molecular docking studies also suggested interactions with biological targets, such as Cyclooxygenase 1 (COX1), indicating potential biomedical applications (Y. Mary et al., 2020).
Antifungal and Apoptotic Effects
Research into triazole-oxadiazole compounds revealed potent antifungal effects against various Candida species. These compounds were not only effective in inhibiting fungal growth but also demonstrated apoptotic effects on Candida cells, suggesting potential use in antifungal therapies (B. Çavușoğlu et al., 2018).
Antimicrobial Properties
A study on 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, modified with different phenyl acetamide derivatives possessing fluorine atoms, demonstrated significant antimicrobial properties. These compounds showed potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, indicating the potential for development into new antimicrobial agents (K. Parikh & D. Joshi, 2014).
特性
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O4/c19-12-7-5-11(6-8-12)9-16-21-22-17(27-16)20-15(24)10-23-13-3-1-2-4-14(13)26-18(23)25/h1-8H,9-10H2,(H,20,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBCOVHWEGOYPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=NN=C(O3)CC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethyl-8-(2-(4-methoxyphenyl)acetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2374073.png)

![N-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]furan-2-carboxamide](/img/structure/B2374076.png)
![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2374078.png)

![2-benzyl-9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/no-structure.png)



![2-({4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2374089.png)
![Acetamide, N-[4-[4-(3,4-dimethylphenyl)piperazine-1-sulfonyl]phenyl]-](/img/structure/B2374091.png)

